

What is the molecular weight of BAY1125976

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An In-depth Technical Guide to BAY1125976

This guide provides a comprehensive overview of the core technical aspects of **BAY1125976**, a selective allosteric AKT1/2 inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

BAY1125976 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the serine/threonine protein kinase AKT isoforms 1 and 2.[1][2] Its chemical formula is C23H21N5O.[1][3][4]

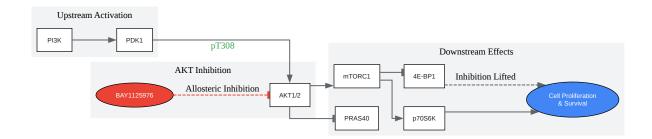
Property	Value	Source
Molecular Weight	383.45 g/mol	[3][4][5]
Exact Mass	383.1746 Da	[1][4]
Chemical Formula	C23H21N5O	[1][3][4]
CAS Number	1402608-02-9	[1][3]
Synonyms	BAY-1125976, AKT 1/2 Inhibitor BAY1125976	[1][4]

Mechanism of Action and Signaling Pathway



BAY1125976 is an allosteric inhibitor, meaning it binds to a site on the AKT enzyme distinct from the ATP-binding site.[3][6][7] This binding occurs in a pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3][4][7] This allosteric inhibition prevents the proper activation of AKT by interfering with its phosphorylation at key sites, specifically Threonine 308 (T308) and Serine 473 (S473).[4][8]

The inhibition of AKT blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is frequently overactive in various cancers and plays a crucial role in cell proliferation, survival, and migration.[2][7][8][9] By inhibiting this pathway, **BAY1125976** can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death) in cancer cells where the AKT pathway is overexpressed.[2] Downstream effectors that are subsequently inhibited include PRAS40, 4E-BP1, S6 Ribosomal Protein (S6RP), and 70S6K.[3][9]



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Quantitative Data on Inhibitory Activity

The potency of **BAY1125976** has been quantified in various assays, demonstrating its high selectivity for AKT1 and AKT2 over AKT3.



Target/Cell Line	Assay Type	IC50 Value	ATP Concentration	Source
AKT1	In vitro kinase assay	5.2 nM	10 μΜ	[3][6]
AKT1	In vitro kinase assay	44 nM	2 mM	[6]
AKT2	In vitro kinase assay	18 nM	10 μΜ	[3][6]
AKT2	In vitro kinase assay	36 nM	2 mM	[6]
AKT3	In vitro kinase assay	427 nM	10 μΜ	[6]
KU-19-19 cells (pAKT1-S473)	Cellular assay	35 nM	N/A	[6]
KU-19-19 cells (p4EBPI-T70)	Cellular assay	100 nM	N/A	[6]
LAPC-4 cells (pAKT1-S473)	Cellular assay	0.8 nM	N/A	[6]
LAPC-4 cells (pAKT1-T308)	Cellular assay	5.6 nM	N/A	[6]
LAPC-4 cells (p4EBP1-T70)	Cellular assay	35 nM	N/A	[6]
LAPC-4 cells (pPRAS40-T246)	Cellular assay	~141 nM	N/A	[6]
KPL-4 cells (pAKT-T308)	Cellular assay	0.9 nM	N/A	[4]
KPL-4 cells (pAKT-S473)	Cellular assay	1.1 nM	N/A	[4]

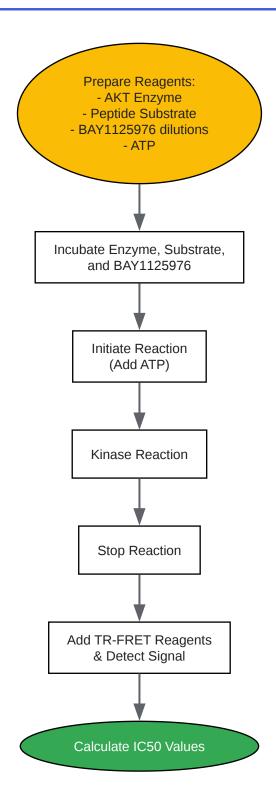


Experimental Protocols In Vitro Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is utilized to quantify the inhibitory activity of **BAY1125976** on recombinant AKT proteins.[5]

- Objective: To measure the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme in the presence of the inhibitor.
- Materials:
 - Recombinant full-length AKT1, AKT2, and AKT3 enzymes.
 - Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).
 - BAY1125976 at various concentrations.
 - ATP at specified concentrations (e.g., 10 μM or 2 mM).
 - PDK1 enzyme (for measuring inhibition of T308 phosphorylation).[5][7]
 - TR-FRET detection reagents.
- Procedure:
 - The AKT enzyme, peptide substrate, and varying concentrations of BAY1125976 are incubated together.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and TR-FRET detection reagents are added to quantify the amount of phosphorylated substrate.
 - The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.

In Vivo Tumor Xenograft Efficacy Study



To assess the anti-tumor efficacy of **BAY1125976** in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.[4][6][7]

- Objective: To determine the dose-dependent anti-tumor activity of orally administered
 BAY1125976.
- Model:
 - Immunocompromised mice (e.g., NMRI nu/nu).[5]
 - Subcutaneous injection of human cancer cells (e.g., KPL-4 breast cancer cells).[4][5]
- Procedure:
 - Cancer cells are injected subcutaneously into the mice.
 - Tumors are allowed to grow to a specified size (e.g., 200-350 mm³).[5]
 - Mice are randomized into vehicle control and treatment groups.
 - BAY1125976 is administered orally, typically daily, at specified doses (e.g., 25 or 50 mg/kg).[5][6]
 - Tumor volume and body weight are measured regularly throughout the study.
 - At the end of the study, or at specified time points, blood and tumor samples may be collected for pharmacokinetic and pharmacodynamic analysis (e.g., measuring levels of phosphorylated AKT).[5]
- Endpoint: The primary endpoint is typically the Tumor Growth Inhibition (TGI), often expressed as a T/C (Treatment/Control) ratio.[6]

Formulation for In Vivo Studies

For oral administration in animal studies, **BAY1125976** can be formulated in a vehicle such as a mixture of PEG300, Tween 80, and saline.[3][5] A common formulation might involve 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] Due to solubility constraints,



sonication may be required to achieve a clear solution.[5] It is recommended to prepare the working solution immediately before use.[5][6]

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